molecular formula C13H17Cl2N3O3 B8538634 1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

1-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

Cat. No. B8538634
M. Wt: 334.20 g/mol
InChI Key: YKPWZSLHHGZLRF-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of 4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine (386 mg, 0.86 mmol) in THF (10 mL) was added TBAF (947 μL, 0.95 mmol, 1.0 M solution in THF) dropwise. The reaction mixture was stirred at RT for 3 hours before the reaction was quenched with saturated aqueous ammonium chloride solution (20 mL). The mixture was extracted with ethyl acetate (3×20 mL) and then combined organic phases were washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography (SiO2, gradient 0-50% ethyl acetate) giving 1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol as a colourless gum (196 mg, 68%). LCMS: RT=3.04 min, [M+H]+=334/336.
Name
4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine
Quantity
386 mg
Type
reactant
Reaction Step One
Name
Quantity
947 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH:7]([CH:24]1[CH2:26][CH2:25]1)[CH2:8][O:9][C:10]1[C:11]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[N:12][C:13]([Cl:17])=[N:14][C:15]=1[Cl:16])(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[CH:24]1([CH:7]([OH:6])[CH2:8][O:9][C:10]2[C:15]([Cl:16])=[N:14][C:13]([Cl:17])=[N:12][C:11]=2[N:18]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[CH2:26][CH2:25]1 |f:1.2|

Inputs

Step One
Name
4-{5-[2-(tert-butyl-dimethyl-silanyloxy)-2-cyclopropyl-ethoxy]-2,6-dichloro-pyrimidin-4-yl}-morpholine
Quantity
386 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OC(COC=1C(=NC(=NC1Cl)Cl)N1CCOCC1)C1CC1)(C)C
Name
Quantity
947 μL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 hours before the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous ammonium chloride solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
combined organic phases were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (SiO2, gradient 0-50% ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C(COC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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